molecular formula C15H13NO4 B6404823 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261954-86-2

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404823
CAS RN: 1261954-86-2
M. Wt: 271.27 g/mol
InChI Key: VGLMDWPGXXGFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% (2H4MCPBA) is a derivative of benzoic acid and is widely used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical and agricultural industries. 2H4MCPBA is also used as a reagent in the synthesis of various drugs and other compounds.

Scientific Research Applications

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications such as the synthesis of drugs, the synthesis of polymers, and the production of pharmaceutical intermediates. It has also been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used in the synthesis of polymers and has been used as a reagent in the synthesis of various drugs and other compounds.

Mechanism of Action

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% acts as a catalyst in the synthesis of various organic compounds. It acts as a nucleophilic reagent, which means that it can react with other molecules to form new molecules. The reaction of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% with other molecules is catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% with other molecules results in the formation of a new molecule, which is then used in various scientific research applications.
Biochemical and Physiological Effects
2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and cholinesterase. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase and lipoxygenase. In addition, 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and aldosterone.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is that it is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low environmental impact. The main disadvantage of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is that it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The future of 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% is likely to be in the field of drug synthesis and development. It has been used as a reagent in the synthesis of various drugs and other compounds and could be further explored for use in drug synthesis. In addition, 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could be explored for use in the synthesis of polymers and other materials. Finally, 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% could be further investigated for its potential use in the production of pharmaceutical intermediates.

Synthesis Methods

2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized from benzoic acid and N-methylaminocarbonyl chloride in a three-step process. First, the benzoic acid is treated with N-methylaminocarbonyl chloride in a reaction vessel at a temperature of 40-60°C. The reaction is exothermic and produces 2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% as a white solid. The reaction is then quenched with water and the product is extracted with ethyl acetate. The crude product is then purified by recrystallization from methanol or ethanol.

properties

IUPAC Name

2-hydroxy-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-12(15(19)20)13(17)8-10/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLMDWPGXXGFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690642
Record name 3-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-86-2
Record name 3-Hydroxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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